molecular formula C13H17N3O2 B1397729 tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate CAS No. 599183-32-1

tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

Cat. No.: B1397729
CAS No.: 599183-32-1
M. Wt: 247.29 g/mol
InChI Key: CXGODNRKGDPRKB-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate: is a chemical compound with the molecular formula C13H17N3O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-3-methyl-1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield primary amines .

Scientific Research Applications

Chemistry: tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of various bioactive molecules. Its indazole core makes it a valuable scaffold in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of indazole derivatives on cellular processes. It has shown potential in modulating enzyme activity and receptor binding .

Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate stands out due to its specific substitution pattern on the indazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 5-amino-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-8-10-7-9(14)5-6-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGODNRKGDPRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Amino-N-tert-butoxycarbonyl-3-methyl-1H-indazole can be obtained as described in Example 6 from 3.4 g of N-tert-butoxycarbonyl-3-methyl-5-nitro-1H-indazole, 50 ml of methanol, 0.61 g of 10% palladium-on-charcoal and 3.53 g of ammonium formate. 2.7 g of 5-amino-N-tert-butoxycarbonyl-3-methyl-1H-indazole are thus obtained in the form of a cream solid melting at 185° C.
[Compound]
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solid
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3.4 g
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3.53 g
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0.61 g
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50 mL
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Synthesis routes and methods II

Procedure details

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. To a solution of 3-methyl-5-nitro-1H-indazole (0.95 g, 5.36 mmol) in ethanol (12 mL) was added di-tert-butyl dicarbonate (1.755 g, 8.04 mmol). The reaction was stirred at 50° C. for 5 h. The reaction mixture was cooled down to room temperature and the solvent was removed under reduced pressure. The crude was diluted with ethyl acetate (150 mL), washed with saturated sodium bicarbonate (100 mL), and brine (100 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated down to give the title compound as an off-white solid, which was used in the next step without further purification. MS (ESI) m/z 278.4 [M+1]+.
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0 (± 1) mol
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0.95 g
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1.755 g
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12 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate
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tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate
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tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate
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tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate
Reactant of Route 6
tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

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